

# An In-depth Technical Guide to the Chemical Properties of 2-(Bromomethyl)phenol

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## Compound of Interest

Compound Name: 2-(Bromomethyl)phenol

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## Abstract

**2-(Bromomethyl)phenol** is a bifunctional organic compound of significant interest in synthetic chemistry, particularly in the fields of pharmaceutical and fine chemical development.<sup>[1][2]</sup> Its unique structure, featuring both a reactive bromomethyl group and a phenolic hydroxyl group, makes it a versatile building block for the synthesis of a wide array of complex molecules and heterocyclic systems.<sup>[1]</sup> This guide provides a comprehensive overview of the chemical and physical properties of **2-(Bromomethyl)phenol**, detailed experimental protocols for its synthesis, and a discussion of its key chemical reactions.

## Chemical and Physical Properties

The fundamental properties of **2-(Bromomethyl)phenol** are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BrO	[3]
Molecular Weight	187.03 g/mol	[3]
CAS Number	58402-38-3	[3]
Appearance	Liquid (at standard conditions)	-
Boiling Point	253.6 ± 15.0 °C (Predicted)	-
Density	1.593 ± 0.06 g/cm <sup>3</sup> (Predicted)	-
Flash Point	107.2 ± 20.4 °C	-
pKa	9.35 ± 0.35 (Predicted)	[3]
Solubility	Slightly soluble in water (2.4 g/L at 25°C)	[3]
InChI Key	BRKGKBKFUATGIX-UHFFFAOYSA-N	[3]
Canonical SMILES	C1=CC=C(C(=C1)CBr)O	[3]

## Reactivity and Chemical Profile

The chemical behavior of **2-(Bromomethyl)phenol** is dominated by its two functional groups: the phenolic hydroxyl (-OH) group and the benzylic bromide (-CH<sub>2</sub>Br) group.[4] This bifunctionality allows for a diverse range of chemical transformations.

### 2.1. Reactivity of the Bromomethyl Group

The bromomethyl group is highly susceptible to nucleophilic substitution reactions, primarily proceeding through an S<sub>N</sub>2 mechanism.[4] The bromine atom is an excellent leaving group, and the benzylic carbon is electrophilic, making it a prime target for a wide variety of nucleophiles. This allows for the facile introduction of new functional groups by reaction with amines, thiols, alcohols, and other nucleophiles to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.[4]

## 2.2. Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide anion. This phenoxide is a potent nucleophile and can participate in reactions such as O-alkylation.<sup>[4]</sup> Furthermore, the hydroxyl group activates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions.

## 2.3. Intramolecular Reactions

The ortho positioning of the hydroxyl and bromomethyl groups makes **2-(Bromomethyl)phenol** an ideal substrate for intramolecular cyclization reactions.<sup>[4]</sup> Under basic conditions, the deprotonated phenoxide can readily attack the electrophilic carbon of the bromomethyl group in an intramolecular  $S_N2$  reaction, leading to the formation of dihydrobenzofuran, a common heterocyclic motif in natural products and pharmaceuticals.<sup>[4]</sup>

# Experimental Protocols for Synthesis

The synthesis of **2-(Bromomethyl)phenol** can be achieved through several routes. The two most common methods are the direct bromination of o-cresol and the Appel reaction of 2-(hydroxymethyl)phenol.

## 3.1. Synthesis via Direct Bromination of o-Cresol

This method involves the regioselective bromination of the methyl group of o-cresol. Careful control of reaction conditions is necessary to favor benzylic bromination over electrophilic aromatic substitution on the ring.

Experimental Protocol:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to scrub HBr), dissolve o-cresol (1.0 equivalent) in a suitable solvent such as carbon tetrachloride or chlorobenzene.<sup>[5][6]</sup>
- **Initiation:** The reaction can be initiated by either UV light or a radical initiator such as azobisisobutyronitrile (AIBN) to promote benzylic bromination.

- **Bromination:** While stirring and under initiation conditions, slowly add a solution of bromine (1.0 equivalent) in the same solvent from the dropping funnel. The addition is typically carried out at a temperature that facilitates the reaction without excessive side product formation, often near the boiling point of the solvent.
- **Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of o-cresol and the formation of the product.
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with water, a dilute solution of sodium thiosulfate (to quench any remaining bromine), and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

### 3.2. Synthesis via Appel Reaction of 2-(Hydroxymethyl)phenol

The Appel reaction provides a mild method for converting the hydroxyl group of 2-(hydroxymethyl)phenol into a bromide.<sup>[4][7][8]</sup>

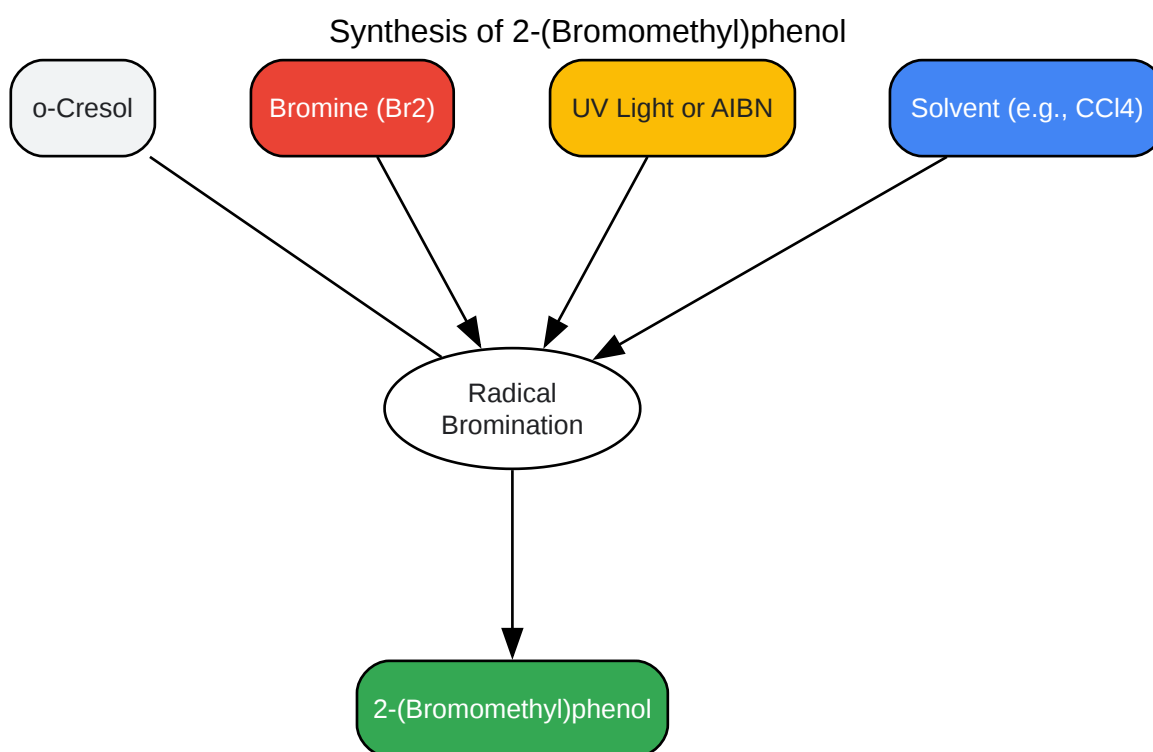
#### Experimental Protocol:

- **Reaction Setup:** In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(hydroxymethyl)phenol (1.0 equivalent) and triphenylphosphine (1.1 equivalents) in an anhydrous solvent such as dichloromethane or acetonitrile.
- **Cooling:** Cool the solution to 0 °C in an ice bath.
- **Addition of Brominating Agent:** Slowly add carbon tetrabromide (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- **Reaction:** Allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 2-4 hours). The reaction progress can be monitored by TLC.

- Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude residue will contain the product and triphenylphosphine oxide as a byproduct.
- Purification: Purify the crude product by silica gel column chromatography. The triphenylphosphine oxide can be largely removed by trituration with a solvent in which the product is soluble but the oxide is not (e.g., a mixture of hexane and ethyl acetate).

## Visualization of Synthesis Workflow

The following diagram illustrates the synthesis of **2-(Bromomethyl)phenol** from o-cresol via radical bromination.



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## References

- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. guidechem.com [guidechem.com]
- 4. 2-(Bromomethyl)phenol | 58402-38-3 | Benchchem [benchchem.com]
- 5. US3449443A - Method for selectively brominating phenols - Google Patents [patents.google.com]
- 6. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 7. Appel reaction - Wikipedia [en.wikipedia.org]
- 8. Appel Reaction [organic-chemistry.org]
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Address: 3281 E Guasti Rd

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